3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one
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Description
3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H12N2O3 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.08479225 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar imidazo[1,2-a]pyridine structure have been reported to interact with a variety of targets, including γ-aminobutyric acid (gaba) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Similar compounds, such as zolpidem, which contain an imidazo[1,2-a]pyridine structure, have been reported to exert their effects by blocking gaba receptors . This leads to an increase in inhibitory signals in the brain, which can result in sedative effects .
Biochemical Pathways
Given the potential interaction with gaba receptors, it can be inferred that this compound may influence the gabaergic neurotransmission pathway .
Result of Action
Compounds with similar structures have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-yl-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-21-14-6-4-5-11-9-12(17(20)22-16(11)14)13-10-19-8-3-2-7-15(19)18-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNIHCHKFYGJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.